molecular formula C12H23NO3 B1375554 Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate CAS No. 955028-71-4

Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B1375554
CAS No.: 955028-71-4
M. Wt: 229.32 g/mol
InChI Key: GMYIYDDIJOJTEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate (CAS: 955028-71-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . It belongs to the piperidine carboxylate family, characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position, a hydroxyl group at the 3-position, and two methyl groups at the 4-position of the piperidine ring. The compound is commercially available with a purity of ≥97% and is strictly intended for research purposes .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(14)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIYDDIJOJTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate (TBH-DMP) is a piperidine derivative that has garnered attention in various fields of biological research due to its unique structural attributes and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight: Approximately 229.32 g/mol
  • Appearance: Yellow liquid, soluble in organic solvents

The compound features a tert-butyl group and a hydroxyl group at the 3-position of the piperidine ring, which are crucial for its biological interactions and reactivity.

The biological activity of TBH-DMP is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, while the tert-butyl group influences steric hindrance, affecting binding affinity and selectivity. This interaction profile makes TBH-DMP a valuable probe in biochemical studies and therapeutic development.

Biological Activities

  • Neuroprotective Effects :
    • TBH-DMP has been studied for its potential neuroprotective properties. In vitro studies indicate that it can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Inhibition of Enzymatic Activity :
    • The compound exhibits inhibition of β-secretase 1 (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting its potential in reducing Aβ aggregation and improving cholinergic function .
  • Cytokine Modulation :
    • TBH-DMP treatment resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) in astrocytes treated with Aβ, indicating a potential anti-inflammatory effect .

Case Study: Neuroprotective Effects on Astrocytes

A study evaluated the effects of TBH-DMP on astrocyte cell cultures treated with Aβ1-42. The results demonstrated:

  • Cell Viability :
    • Without treatment: 43.78% viability
    • With TBH-DMP: 62.98% viability
  • Cytokine Levels :
    • TNF-α levels decreased significantly with TBH-DMP treatment compared to controls.

These findings suggest that TBH-DMP may protect against Aβ-induced cytotoxicity by modulating inflammatory responses .

Table: Summary of Biological Activities

Activity TypeMeasurementResult
NeuroprotectionCell ViabilityIncreased from 43.78% to 62.98%
Enzyme Inhibitionβ-secretase 1 IC5015.4 nM
Acetylcholinesterase Ki0.17 μM
Cytokine ModulationTNF-α LevelsDecreased

Applications in Drug Development

Due to its biological activities, TBH-DMP is being investigated as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and other conditions influenced by enzyme activity and inflammation .

Scientific Research Applications

Applications Overview

TBHDP has diverse applications across several domains:

  • Chemistry :
    • Used as a building block in the synthesis of complex molecules.
    • Serves as an intermediate in the development of pharmaceuticals and agrochemicals.
  • Biology :
    • Investigated for its potential biological activities, including enzyme inhibition and neuroprotection.
    • Studied for its effects on neurotransmitter systems.
  • Medicine :
    • Explored for therapeutic applications in treating neurological disorders.
    • Potential candidate for anti-inflammatory drugs.
  • Industry :
    • Employed in the development of new materials and chemical manufacturing processes.

TBHDP exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest that TBHDP can reduce neuronal apoptosis under oxidative stress conditions, potentially through modulation of the MAPK signaling pathway.
  • Enzyme Inhibition : Preliminary research indicates that TBHDP may inhibit enzymes involved in neurotransmitter synthesis, such as acetylcholinesterase (AChE), which could have implications for treating Alzheimer's disease and enhancing cholinergic transmission.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
TBHDPHydroxy at position 3, tert-butyl groupPotential neuroprotective properties
N-Methyl-3-hydroxy-4-methylpiperidineMethyl substitution at nitrogenDifferent biological activity
3-Hydroxy-N-(tert-butoxycarbonyl)-piperidineTert-butoxycarbonyl protecting groupPrimarily used for protecting functional groups

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of TBHDP against oxidative stress-induced neuronal damage. Results indicated that TBHDP significantly reduced apoptosis in neuronal cell lines, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, TBHDP demonstrated moderate inhibition of AChE activity. This finding supports its potential role in enhancing cholinergic transmission, which is crucial for cognitive function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Features Ref.
Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate 955028-71-4 C₁₂H₂₃NO₃ 3-OH, 4,4-diMe High steric hindrance; research-grade purity
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate - C₁₆H₃₁NO₂ 4-(4-methylpentyl) Linear alkyl chain enhances hydrophobicity; synthesized in 86% yield
Tert-butyl 2-phenyl-4-methylpiperidine-1-carboxylate - C₁₇H₂₅NO₂ 2-Ph, 4-Me Aromatic substituent (Ph) increases π-π interactions; 32% synthesis yield
Tert-butyl 2,4-dimethyl-5-phenylpiperidine-1-carboxylate - C₁₈H₂₇NO₂ 2,4-diMe, 5-Ph Steric crowding from multiple substituents; 76% synthesis yield
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 4-NH₂, 4-(pyridin-3-yl) Amino and pyridinyl groups enhance hydrogen bonding; no GHS classification
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 236406-33-0 C₁₄H₂₇NO₃ 4-(2-hydroxyethyl), 4-Me Hydroxyethyl group improves solubility; structural similarity score: 1.00

Physicochemical and Functional Properties

  • Steric Effects : The 4,4-dimethyl groups in the target compound create significant steric hindrance, which may slow down enzymatic or chemical deprotection of the Boc group compared to less hindered analogues like 236406-33-0 .
  • Hydrogen Bonding: The 3-hydroxyl group in the target compound can participate in hydrogen bonding, similar to the hydroxyethyl group in 236406-33-0, but differs from the pyridinyl and amino groups in 1707580-61-7, which offer stronger hydrogen-bond acceptor/donor capabilities .
  • Lipophilicity: Aromatic substituents (e.g., phenyl in C₁₇H₂₅NO₂) increase logP values compared to hydroxylated derivatives, impacting membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example, tert-butyl carbamate intermediates are reacted with hydroxy-substituted piperidine derivatives under controlled conditions. Key steps include:

  • Ring formation : Cyclization of precursors like cyclopropylamine derivatives with thiocyanate to form triazole intermediates (if applicable) .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amine/hydroxy groups during synthesis.
  • Purification : Column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane mixtures improves purity. Monitoring via HPLC or TLC ensures minimal by-products .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and the piperidine ring protons (δ 3.0–4.0 ppm for N–CH2 and OH groups). The 4,4-dimethyl substituents will show distinct upfield shifts .
  • IR Spectroscopy : Detect hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl groups (C=O at ~1680–1720 cm⁻¹) from the Boc moiety.
  • Cross-validation : Compare spectral data with computational predictions (e.g., DFT calculations) or literature analogs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as combustion may release toxic fumes (e.g., NOx, CO) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks .
  • Graph-set analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) and correlate with computational models (e.g., Gaussian or CRYSTAL software) .
  • Case study : If NMR suggests rotational flexibility in the piperidine ring, SC-XRD can confirm static vs. dynamic conformations in the solid state .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Optimize reaction conditions : Screen catalysts (e.g., Pd/C for hydrogenation) or bases (e.g., K2CO3 vs. Et3N) to enhance nucleophilic substitution efficiency.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • By-product analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) and adjust protecting group strategies .

Q. How do steric effects from the 4,4-dimethyl groups influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Steric mapping : Perform molecular docking or DFT calculations to quantify steric hindrance around the hydroxy group.
  • Experimental validation : Compare reaction rates of this compound with non-methylated analogs in oxidation (e.g., Jones reagent) or acylation reactions. Reduced reactivity may require harsher conditions (e.g., elevated temperatures) .

Q. What analytical approaches reconcile conflicting data in solubility and logP measurements?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method (aqueous/organic phase partitioning) vs. HPLC-derived logP. Account for pH-dependent ionization of the hydroxy group.
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) detects polymorphic forms affecting solubility.
  • Machine learning : Train models on PubChem datasets to predict discrepancies between experimental and computational logP values .

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